molecular formula C11H22ClN3O B1424683 (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone hydrochloride CAS No. 1018826-44-2

(4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B1424683
CAS No.: 1018826-44-2
M. Wt: 247.76 g/mol
InChI Key: SBWABQCOQBWZDQ-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C₁₁H₂₂ClN₃O. It is a hydrochloride salt form of a methanone derivative, featuring both piperazine and piperidine rings. This compound is often used in research settings, particularly in the fields of medicinal chemistry and pharmacology, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.

    Formation of the Piperazine Ring: The piperazine ring is usually formed by reacting ethylenediamine with dihaloalkanes.

    Coupling Reaction: The piperidine and piperazine rings are then coupled using a suitable coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of piperidine and piperazine intermediates.

    Automated Coupling Reactions: Use of automated reactors to ensure precise control over reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: Employed in studies investigating receptor binding and enzyme inhibition.

    Chemical Biology: Utilized in the design of chemical probes for studying biological pathways.

    Industrial Applications: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(piperidin-4-yl)piperazine: Similar structure but lacks the methanone linkage.

    4-(4-Methylpiperidin-1-yl)aniline: Contains a piperidine ring but differs in the substituent groups.

Uniqueness

(4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone hydrochloride is unique due to its specific combination of piperazine and piperidine rings linked by a methanone group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10;/h10,12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWABQCOQBWZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718625
Record name (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018826-44-2
Record name (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-methyl-piperazine-1-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester (25.8 g, 82.8 mmol), dry dioxane (500 mL) and 6.5 N hydrogen chloride in dioxane (275 mL) was stirred at room temperature overnight, then diluted with diethyl ether and stirred at 0° C. for 1 h. The precipitated crystals were filtered off, washed with diethyl ether and dried to yield 12.44 g (54%) of the title compound. Mp: 305-307° C. (decomposition).
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54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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